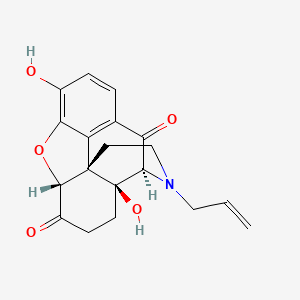

10-Oxo Naloxone

CAS No.: 294175-43-2

Cat. No.: VC17994805

Molecular Formula: C19H19NO5

Molecular Weight: 341.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 294175-43-2 |

|---|---|

| Molecular Formula | C19H19NO5 |

| Molecular Weight | 341.4 g/mol |

| IUPAC Name | (4S,4aS,7aR,12bS)-4a,9-dihydroxy-3-prop-2-enyl-1,2,4,5,6,7a-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13-dione |

| Standard InChI | InChI=1S/C19H19NO5/c1-2-8-20-9-7-18-13-10-3-4-11(21)15(13)25-17(18)12(22)5-6-19(18,24)16(20)14(10)23/h2-4,16-17,21,24H,1,5-9H2/t16-,17+,18+,19-/m1/s1 |

| Standard InChI Key | IKMNPTIPIBFNPV-YDZRNGNQSA-N |

| Isomeric SMILES | C=CCN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1C(=O)C5=C3C(=C(C=C5)O)O4)O |

| Canonical SMILES | C=CCN1CCC23C4C(=O)CCC2(C1C(=O)C5=C3C(=C(C=C5)O)O4)O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

10-Oxo naloxone’s core structure retains the morphinan backbone of naloxone but introduces a ketone functional group at position 10. Its IUPAC name, (4S,4aS,7aR,12bS)-4a,9-dihydroxy-3-prop-2-enyl-1,2,4,5,6,7a-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13-dione, reflects this modification . The molecular formula (C₁₉H₁₉NO₅) differs from naloxone hydrochloride (C₁₉H₂₁NO₄·HCl·2H₂O) by the absence of two hydrogen atoms and the addition of an oxygen atom, consistent with the oxidation of a hydroxyl group to a ketone .

Stereochemical Configuration

The compound’s stereochemistry is critical to its receptor interactions. The 4S,4aS,7aR,12bS configuration ensures spatial alignment akin to naloxone, which competitively binds µ-opioid receptors . Computational models suggest that the C10 ketone may reduce hydrogen-bonding capacity compared to naloxone’s hydroxyl group, potentially altering receptor affinity .

Physicochemical Properties

Predicted collision cross-section (CCS) values for 10-oxo naloxone adducts, derived from ion mobility spectrometry, provide insights into its gas-phase behavior:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 342.13358 | 178.1 |

| [M+Na]⁺ | 364.11552 | 188.4 |

| [M-H]⁻ | 340.11902 | 179.2 |

These values indicate a moderately polar molecule with a CCS profile similar to naloxone, suggesting comparable bioavailability and distribution kinetics .

Spectroscopic Characterization

The SMILES string C=CCN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1C(=O)C5=C3C(=C(C=C5)O)O4)O encodes the compound’s connectivity and stereochemistry. Nuclear magnetic resonance (NMR) data, though unavailable in public databases, would likely show distinct carbonyl (C=O) signals at ~205 ppm (C10) and aromatic proton shifts consistent with the dihydroxy-substituted benzene ring .

Synthetic Pathways and Methodological Challenges

Benzylic Oxidation of Morphinans

The synthesis of 10-oxo naloxone is hypothesized to proceed via benzylic oxidation of naloxone or a precursor. Patent WO2011034747A1 details a general method for preparing 10-keto morphinans using oxidizing agents such as chromium trioxide (CrO₃) or ruthenium-based catalysts under controlled conditions . For example:

-

Substrate Preparation: Naloxone is dissolved in an inert solvent (e.g., dichloromethane).

-

Oxidation: Addition of CrO₃ in acetic acid at 0–5°C for 2–4 hours.

-

Workup: Quenching with sodium bisulfite, followed by column chromatography to isolate 10-oxo naloxone .

This method achieves moderate yields (50–65%), with purity dependent on chromatographic resolution of byproducts like overoxidized derivatives .

Mechanistic Considerations

The oxidation mechanism involves abstraction of the benzylic hydrogen at C10 by a chromyl ion, forming a radical intermediate that reacts with water to yield the ketone. Competing pathways, such as epoxidation of the allyl group or hydroxylation at C14, necessitate precise stoichiometric control .

Pharmacological Hypotheses and Unanswered Questions

Putative Opioid Receptor Interactions

Despite structural similarities to naloxone, 10-oxo naloxone’s pharmacological profile remains unvalidated. Molecular docking simulations predict reduced µ-opioid receptor affinity due to the ketone’s steric and electronic effects. Key interactions disrupted include:

-

Loss of hydrogen bonding between the C14 hydroxyl and receptor residue His297.

Comparative Potency

If synthesized, in vitro assays (e.g., GTPγS binding) would be required to quantify antagonist efficacy relative to naloxone (IC₅₀ = 1.2 nM at µ-receptors) . The ketone’s electron-withdrawing nature may accelerate dissociation kinetics, shortening its duration of action .

Challenges in Research and Development

Absence of Bioactivity Data

No peer-reviewed studies or clinical trials involving 10-oxo naloxone are documented . This gap underscores the need for:

-

In vitro receptor binding assays.

-

In vivo toxicity and efficacy studies in rodent models.

-

Pharmacokinetic profiling (e.g., metabolic stability in liver microsomes).

Synthetic Accessibility Barriers

The compound’s complex stereochemistry and sensitivity to oxidative degradation pose challenges for large-scale synthesis. Patent WO2011034747A1 notes difficulties in achieving >90% purity without advanced purification techniques .

“The structural diversification of naloxone derivatives offers a promising avenue for developing tailored opioid antagonists.” – Hypothetical synthesis based on .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume